2-Hydroxy-5-methylbenzaldehyde
Overview
Description
2-Hydroxy-5-methylbenzaldehyde, also known as 5-methylsalicylaldehyde or 2,5-cresotaldehyde, is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-methylbenzaldehyde can be synthesized through several methods. One common method involves the Reimer-Tiemann reaction, where 5-methylphenol (cresol) is treated with chloroform and a strong base, such as sodium hydroxide, to form the desired aldehyde . Another method involves the Vilsmeier-Haack reaction, where 5-methylphenol is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Reimer-Tiemann reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Reduction: Reduction of this compound with sodium borohydride (NaBH4) yields 2-hydroxy-5-methylbenzyl alcohol.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Oxidation: 2-Hydroxy-5-methylbenzoic acid.
Reduction: 2-Hydroxy-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-5-methylbenzaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methylbenzaldehyde involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth and the enhancement of the efficacy of conventional drugs . The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are involved in cellular antioxidation pathways .
Comparison with Similar Compounds
2-Hydroxy-5-methylbenzaldehyde can be compared with other similar compounds, such as:
2-Hydroxy-3-methylbenzaldehyde: Differing by the position of the methyl group, this compound has distinct reactivity and applications.
2-Hydroxy-5-methoxybenzaldehyde: The presence of a methoxy group instead of a methyl group alters its chemical properties and uses.
5-Bromosalicylaldehyde:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-hydroxy-5-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-8(10)7(4-6)5-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEIUTCVWLYZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060625 | |
Record name | Benzaldehyde, 2-hydroxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-84-3 | |
Record name | 5-Methylsalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-5-methylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 613-84-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97517 | |
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Record name | Benzaldehyde, 2-hydroxy-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2-hydroxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylsalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Hydroxy-5-methylbenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZU8U5VYK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 2-hydroxy-5-methylbenzaldehyde is C8H8O2, and its molecular weight is 136.15 g/mol. []
A: this compound can be characterized using various spectroscopic techniques, including:* Infrared (IR) spectroscopy: Provides information about functional groups, particularly the presence of hydroxyl (O–H) and carbonyl (C=O) groups. []* Nuclear Magnetic Resonance (NMR) spectroscopy: * 1H NMR: Provides information about the hydrogen atoms' environment in the molecule. [] * 13C NMR: Provides information about the carbon atoms' environment in the molecule. []* UV-Vis spectroscopy: Offers insights into the electronic transitions within the molecule, particularly related to the aromatic ring and conjugated systems. []
A: In the solid state, this compound predominantly exists in the phenol-imine tautomeric form, stabilized by a strong intramolecular O–H⋯N hydrogen bond. []
A: Yes, this compound readily forms complexes with various transition metals. It acts as a bidentate or tridentate ligand, coordinating through its phenolic oxygen, carbonyl oxygen, or both, depending on the reaction conditions and the metal ion involved. [, , , , , , ]
A: The electronic nature of substituents at the 5-position significantly influences the reactivity of 2-hydroxybenzaldehyde derivatives. For example, in the synthesis of tetranuclear cubane-like nickel(II) complexes, the presence of a methyl group (electron-donating) leads to slightly different structural parameters and magnetic properties compared to the unsubstituted derivative. []
A: this compound and its derivatives find applications in various fields, including:* Coordination chemistry: As versatile ligands in the synthesis of metal complexes with diverse structures and properties. [, , , , , , ]* Catalysis: Metal complexes incorporating this compound derivatives can act as catalysts in various reactions, including olefin polymerization. []* Material science: The incorporation of this compound into polymeric structures can impart specific properties, such as electrochemical activity. []* Analytical chemistry: Derivatives of this compound have shown potential as fluorescent pH sensors. []* Bioactive compounds: this compound has been identified as a constituent of certain fern species. []
A: Yes, computational methods like COSMO-RS have been employed to predict the solubility of this compound in water at various temperatures. [] This is particularly relevant for understanding its extraction from natural sources or its behavior in different solvent systems.
A: Absolutely! Computational tools like DFT calculations can help explain the spectroscopic and redox properties of this compound complexes. By modifying the structure in silico and analyzing the resulting electronic properties, researchers can glean insights into the SAR and potentially design compounds with improved activity or selectivity for specific applications. []
A: In addition to the spectroscopic techniques mentioned earlier, other techniques used include:* Gas chromatography-mass spectrometry (GC-MS): Used for identification and quantification of this compound in complex mixtures, such as plant extracts. [, ]* Single-crystal X-ray diffraction: Provides detailed information about the three-dimensional structure of this compound and its metal complexes. [, , ]* Elemental analysis: Confirms the elemental composition of newly synthesized compounds. [, ]* Electrochemical techniques (e.g., cyclic voltammetry): Investigate the redox properties of this compound and its complexes. []
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- How does the coordination mode of the in situ generated polydentate ligands affect the structure and single-molecule magnet (SMM) behaviour of lanthanide compounds incorporating this compound? []
- Can the fluorescence properties of quinoline-based isomers incorporating this compound be fine-tuned for specific metal ion sensing applications? []
- What is the mechanism by which the copper(II) complex of a 1,4,7-triazacyclononane derivative containing this compound promotes plasmid DNA cleavage and inhibits formazan chromophore formation? []
- How does the macrocyclic structure of a dinuclear Zn(II) complex containing this compound influence its DNA binding affinity and phosphate hydrolysis activity? []
- What are the thermal decomposition pathways of transition metal complexes derived from this compound N-(4'-phenyl-1',3'-thiazol-2'-yl)semicarbazone? []
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